Vinyl myristate

Catalog No.
S1895662
CAS No.
5809-91-6
M.F
C16H30O2
M. Wt
254.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyl myristate

CAS Number

5809-91-6

Product Name

Vinyl myristate

IUPAC Name

ethenyl tetradecanoate

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

InChI

InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h4H,2-3,5-15H2,1H3

InChI Key

ZQZUENMXBZVXIZ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC=C

Vinyl myristate is a 14-carbon fatty acid vinyl ester primarily utilized as a highly efficient, irreversible acyl donor in enzymatic and chemical transesterification processes. Unlike standard alkyl esters or free fatty acids, the vinyl leaving group of vinyl myristate tautomerizes into acetaldehyde upon cleavage, rendering the acylation reaction thermodynamically irreversible [1]. This property makes it a critical precursor for the synthesis of high-value myristoylated compounds, including sugar esters, nucleoside prodrugs, and flavonoid derivatives, particularly where mild conditions, high regioselectivity, and maximum substrate conversion are required in procurement and industrial scale-up.

Substituting vinyl myristate with free myristic acid or methyl myristate severely compromises process efficiency and yield. Free myristic acid requires the continuous removal of water to drive the equilibrium forward, often necessitating the addition of molecular sieves or harsh coupling agents that can degrade sensitive substrates[1]. Similarly, methyl myristate releases methanol as a byproduct, which not only makes the reaction reversible but can also strip the essential hydration shell from enzymes like Candida antarctica Lipase B, leading to biocatalyst deactivation [2]. Consequently, using these generic substitutes results in higher activation energies, lower initial reaction rates, and significantly reduced final yields, increasing the overall cost of manufacturing.

Superior Initial Rate and Yield vs. Free Myristic Acid

In the enzymatic synthesis of mannosyl myristate using immobilized lipase B from Candida antarctica, vinyl myristate demonstrates vastly superior reaction kinetics compared to free myristic acid. Transesterification with vinyl myristate in a tert-butanol/DMSO (9:1, v/v) solvent system resulted in an 85% relative gain in the initial reaction rate (v0) and a 65% relative gain in the 48-hour yield compared to direct esterification with myristic acid under identical conditions without molecular sieves [1].

Evidence DimensionInitial reaction rate (v0) and 48-hour yield
Target Compound DataVinyl myristate (Transesterification)
Comparator Or BaselineMyristic acid (Esterification)
Quantified Difference85% relative gain in v0; 65% relative gain in 48-h yield
ConditionsNovozym 435 catalysis in tBut/DMSO (9:1, v/v) at 60 °C

Procurement of vinyl myristate eliminates the need for water-scavenging molecular sieves while drastically reducing batch times and increasing final product output in biocatalytic workflows.

Overcoming Enthalpy-Controlled Limitations of Alkyl Esters

Transesterification using standard alkyl esters like methyl myristate is enthalpy-controlled and reversible, exhibiting high activation energies (e.g., 9.9 kcal/mole for methyl myristate) that limit conversion efficiency[1]. In contrast, the use of vinyl myristate drives the reaction to completion via the irreversible tautomerization of the leaving vinyl alcohol into acetaldehyde. In base-catalyzed synthesis of sucrose monoesters under mild conditions (40 °C, atmospheric pressure), vinyl myristate achieved yields exceeding 85% with a high monoester purity (≥90%), whereas standard alkyl esters struggle to surpass 30% conversion without extreme temperatures or continuous byproduct distillation[1], [2].

Evidence DimensionReaction yield and thermodynamic profile
Target Compound DataVinyl myristate (>85% yield, irreversible)
Comparator Or BaselineMethyl myristate (High activation energy, reversible, <30% typical conversion without distillation)
Quantified Difference>55% absolute increase in conversion yield under mild conditions
ConditionsBase-catalyzed or enzymatic transesterification at 40-50 °C

Using vinyl myristate allows manufacturers to operate at lower temperatures and atmospheric pressure, saving energy costs and preserving thermosensitive carbohydrate or pharmaceutical substrates.

Chain-Length Specificity for Targeted Surfactant Properties (C14 vs C16/C18)

The specific 14-carbon chain of vinyl myristate provides distinct physicochemical advantages over longer-chain analogs like vinyl palmitate (C16) or vinyl stearate (C18) when synthesizing bio-based surfactants. For instance, in the synthesis of trehalose monoesters, derivatives with 12–16 carbons (including myristate) act as excellent foaming agents and emulsifiers, maintaining stable oil-in-water emulsions (566–742 nm mean oil-particle sizes) during in vitro digestion . In contrast, longer chains (C16-C20) shift the functional profile away from foaming toward penetration enhancement .

Evidence DimensionSurfactant functionality (HLB and application profile)
Target Compound DataC14 Myristate esters (Targeted foaming and emulsification)
Comparator Or BaselineC16-C20 esters (Penetration enhancers, lower foaming capacity)
Quantified DifferenceDistinct functional shift in HLB range (8.3 to 14.7 overall) based on chain length
ConditionsTrehalose esterification and subsequent emulsion stability testing

Buyers formulating food-grade or cosmetic emulsions must specifically procure the C14 vinyl myristate to achieve the targeted foaming and emulsifying properties that longer-chain analogs cannot provide.

Enzymatic Synthesis of Sugar Esters (Biosurfactants)

Vinyl myristate is the premier acyl donor for the regioselective synthesis of mannosyl, glucosyl, and sucrose myristate using immobilized lipases (e.g., Novozym 435). Its irreversible nature ensures high monoester yields without the need for harsh chemical catalysts or high-vacuum distillation, making it ideal for cosmetic and food emulsifier production [1].

Regioselective Acylation of Nucleosides and Flavonoids

In pharmaceutical manufacturing, vinyl myristate is used to synthesize lipophilic prodrugs (e.g., myristoylated nucleosides or puerarin derivatives). It provides significantly higher conversion rates than methyl myristate, allowing for efficient modification of active pharmaceutical ingredients to improve their bioavailability and cellular uptake[2].

Mild-Condition Polymer Modification

Vinyl myristate is utilized in the transesterification of cellulose and other polysaccharides in ionic liquids. The irreversible reaction allows for the efficient synthesis of thermoplastic cellulose myristate with a high degree of substitution at lower temperatures, preserving the polymer backbone while improving processability and hydrophobicity [3].

XLogP3

6.8

Hydrogen Bond Acceptor Count

2

Exact Mass

254.224580195 Da

Monoisotopic Mass

254.224580195 Da

Heavy Atom Count

18

UNII

M40OUQ8I6U

Other CAS

5809-91-6

Wikipedia

Vinyl myristate

Dates

Last modified: 08-16-2023

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